Cas no 1690024-87-3 ((2S)-2-amino-6,6-dimethylhept-4-ynoic acid)
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-amino-6,6-dimethylhept-4-ynoic acid
- 4-Heptynoic acid, 2-amino-6,6-dimethyl-, (2S)-
- EN300-1298117
- (2S)-2-amino-6,6-dimethylhept-4-ynoicacid
- SCHEMBL10052916
- 1690024-87-3
-
- Inchi: 1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m0/s1
- InChI Key: OURDSQVJLLVWCA-ZETCQYMHSA-N
- SMILES: C(O)(=O)[C@@H](N)CC#CC(C)(C)C
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.063±0.06 g/cm3(Predicted)
- Boiling Point: 285.2±35.0 °C(Predicted)
- pka: 2.03±0.10(Predicted)
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1298117-50mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 50mg |
$2079.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-100mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 100mg |
$2178.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-250mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 250mg |
$2277.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-500mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 500mg |
$2376.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-1000mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 1000mg |
$2475.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-2500mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 2500mg |
$4851.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-5000mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 5000mg |
$7178.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-10000mg |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 10000mg |
$10643.0 | 2023-09-30 | ||
| Enamine | EN300-1298117-1.0g |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
1690024-87-3 | 1g |
$0.0 | 2023-06-06 |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (2S)-2-amino-6,6-dimethylhept-4-ynoic acid
Introduction to (2S)-2-amino-6,6-dimethylhept-4-ynoic acid (CAS No. 1690024-87-3)
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid (CAS No. 1690024-87-3) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ADMH, is a chiral amino acid derivative with a distinctive alkyne functional group. The presence of this alkyne moiety and the chiral center at the second carbon position endow the molecule with a range of potential applications in drug development and chemical synthesis.
The chemical structure of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid consists of a seven-carbon chain with a terminal alkyne group and two methyl groups at the fourth carbon position. The amino group is attached to the second carbon, which is also the chiral center. This specific arrangement of functional groups provides the molecule with unique properties that make it an attractive candidate for various biochemical and pharmaceutical applications.
Recent studies have highlighted the potential of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid in several areas of research. One notable application is its use as a building block in the synthesis of complex organic molecules, particularly those with bioactive properties. The alkyne group can undergo click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and drug delivery systems. This versatility makes (2S)-2-amino-6,6-dimethylhept-4-ynoic acid an essential reagent in the development of targeted therapies and diagnostic tools.
In the context of medicinal chemistry, (2S)-2-amino-6,6-dimethylhept-4-ynoic acid has shown promise as a scaffold for designing novel drugs. Its chiral nature allows for the exploration of enantiomeric selectivity, which is crucial for optimizing pharmacological activity and reducing side effects. Researchers have utilized this compound to create derivatives with enhanced biological activity, including anti-inflammatory agents, antiviral compounds, and potential anticancer drugs.
One recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid exhibited potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. These findings suggest that this compound could be further developed into therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its medicinal applications, (2S)-2-amino-6,6-dimethylhept-4-ynoic acid has been explored for its potential in chemical biology research. The alkyne group can be used to label biomolecules through click chemistry reactions, enabling researchers to study protein-protein interactions and other cellular processes with high precision. This approach has been particularly useful in understanding the mechanisms of action of various biological pathways and identifying new therapeutic targets.
The synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid involves several steps that require careful control over chirality and functional group compatibility. Common synthetic routes include enantioselective catalytic reactions and stereoselective transformations to ensure the desired stereochemistry at the chiral center. These synthetic methods have been optimized to achieve high yields and purity levels, making it feasible to produce this compound on a larger scale for industrial applications.
In conclusion, (2S)-2-amino-6,6-dimethylhept-4-ynoic acid (CAS No. 1690024-87-3) is a versatile compound with significant potential in both medicinal chemistry and chemical biology research. Its unique chemical structure and functional groups make it an ideal candidate for developing novel drugs and diagnostic tools. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.
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